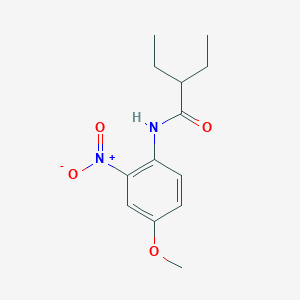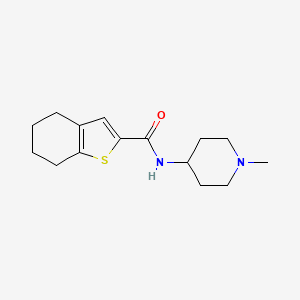
2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide, also known as EPM, is a synthetic compound that has been studied for its potential use in treating various neurological disorders. This compound belongs to the class of compounds known as nitroanilides, which have been shown to exhibit a range of biological activities.
Mécanisme D'action
The exact mechanism of action of 2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide is not fully understood, but it is believed to act as a positive allosteric modulator of the AMPA receptor, a type of glutamate receptor that is involved in synaptic plasticity and memory formation. By enhancing the activity of the AMPA receptor, 2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide may improve cognitive function and memory retention.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function, 2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the release of dopamine in the prefrontal cortex, a brain region that is involved in executive function and decision-making. It has also been shown to reduce oxidative stress and inflammation, both of which are thought to contribute to the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide in lab experiments is that it has been shown to have low toxicity and is generally well-tolerated by animals. However, one limitation is that the compound is relatively new and has not been extensively studied, so its long-term effects and potential side effects are not yet fully understood.
Orientations Futures
There are several possible future directions for research on 2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide. One potential avenue is to investigate its potential use in combination with other drugs or therapies for treating neurodegenerative diseases. Another possibility is to study the effects of 2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide on other aspects of cognitive function, such as attention and learning. Additionally, further research is needed to fully understand the mechanism of action of 2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide involves the reaction of 4-methoxy-2-nitroaniline with 2-ethylbutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a pure form of 2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide.
Applications De Recherche Scientifique
2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide has been studied for its potential use in treating various neurological disorders, particularly those related to cognitive impairment and memory loss. In animal studies, 2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide has been shown to improve cognitive function and memory retention, suggesting that it may have therapeutic potential for treating conditions such as Alzheimer's disease and other forms of dementia.
Propriétés
IUPAC Name |
2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-4-9(5-2)13(16)14-11-7-6-10(19-3)8-12(11)15(17)18/h6-9H,4-5H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXTXZMJVLWXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6101598 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214888.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-[3-(methylthio)propyl]benzamide](/img/structure/B5214895.png)
![1-[(2,4-difluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B5214903.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5214904.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5214912.png)


![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5214935.png)
![4-[(3-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5214953.png)
![N-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5214960.png)
![1-[5-(2-chlorophenoxy)pentyl]piperidine](/img/structure/B5214980.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxo-2-phenylacetamide](/img/structure/B5214992.png)

